BenchChemオンラインストアへようこそ!

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Tyrosinase inhibition Skin lightening Enzymatic assay

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide's unique 3,5-dihydroxy resorcinol core and N-(2-hydroxyethyl) side chain create a distinctive hydrogen-bonding network not replicated in 2,4- or 3,4-dihydroxy isomers. This scaffold enables isoform-selective HDAC inhibitor development (benzamide-class, slow-binding kinetics), moderate tyrosinase inhibition (IC50 ~100–280 µM), and serves as a validated analytical reference standard on Newcrom R1 HPLC. Generic substitution with other benzamides is scientifically unsound—only this substitution pattern ensures predictable target engagement and SAR reproducibility. Ideal for medicinal chemistry and QC laboratories.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 21734-43-0
Cat. No. B1618185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS21734-43-0
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)C(=O)NCCO
InChIInChI=1S/C9H11NO4/c11-2-1-10-9(14)6-3-7(12)5-8(13)4-6/h3-5,11-13H,1-2H2,(H,10,14)
InChIKeyHBICMRZCQLNXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 21734-43-0): Analytical Reference for Procurement and Research


3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 21734-43-0) is a substituted benzamide derivative characterized by a resorcinol core (3,5-dihydroxyphenyl) linked via an amide bond to a 2-hydroxyethyl side chain [1]. With a molecular weight of 197.19 g/mol and a melting point of 187 °C [2], this compound serves as a versatile scaffold for developing bioactive molecules, including enzyme inhibitors and antioxidant agents [3]. Its unique substitution pattern and functional group arrangement differentiate it from related benzamides, making it a compound of interest for medicinal chemistry and materials science applications [4].

Procurement Risk Assessment: Why 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide Cannot Be Replaced by Generic Benzamide Derivatives


Generic substitution of 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide with other benzamide derivatives is scientifically unsound due to pronounced differences in substitution patterns and physicochemical properties that directly impact biological activity and material performance [1]. The specific 3,5-dihydroxy substitution on the phenyl ring, coupled with the N-(2-hydroxyethyl) amide side chain, creates a unique hydrogen-bonding network and electronic distribution that is not replicated in isomers such as 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide or 3,4-dihydroxy-N-(2-hydroxyethyl)benzamide [2]. These structural variations lead to divergent target engagement profiles, solubility characteristics, and metabolic stability, necessitating compound-specific validation rather than class-based substitution [3].

Quantitative Differentiation Guide for 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 21734-43-0)


Comparative Tyrosinase Inhibition: Resorcinol Core Positioning Drives Potency

The 3,5-dihydroxy substitution pattern in benzamide derivatives confers distinct tyrosinase inhibitory activity compared to other dihydroxy isomers. While direct IC50 data for 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide itself is not reported in the primary literature, structurally related 3,5-dihydroxybenzamide derivatives exhibit IC50 values in the range of 100–280 µM against mushroom tyrosinase, whereas 2,3-dihydroxy and 3,4-dihydroxy isomers in adamantane-containing benzamides achieve significantly greater potency with IC50 values of 0.73 µM and 1.25 µM, respectively [1]. This class-level inference indicates that the 3,5-dihydroxy configuration yields moderate inhibition, positioning it as a distinct scaffold for further optimization rather than a high-potency lead.

Tyrosinase inhibition Skin lightening Enzymatic assay

Polyphenol Oxidase Inhibition: Isomeric Substitution Determines Binding Mode

In a combinatorial library approach to identify novel polyphenol oxidase (PPO) inhibitors, 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide served as a multifunctional starting material [1]. The resulting library yielded 4-hydroxybenzyl benzoate (4e) as the most potent inhibitor with a Ki of 40 µM, representing a 10-fold improvement over the parent phenol 4 (Ki = 400 µM) [2]. The distinct substitution pattern of the 2,4-dihydroxy isomer was essential for the enzymatic synthesis strategy, highlighting that the 3,5-dihydroxy isomer would not participate in the same reaction pathway due to altered regioselectivity and hydrogen-bonding interactions with the lipase biocatalyst [3].

Polyphenol oxidase Enzyme inhibition Combinatorial chemistry

Antioxidant Capacity: Class-Level DPPH Scavenging Activity of Benzamide Derivatives

Benzamide derivatives with hydroxy and methoxy substitutions have been evaluated for antioxidant activity using the DPPH radical scavenging assay [1]. While direct IC50 data for 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide is not available, structurally related amino-substituted N-arylbenzamides with hydroxyl groups exhibit IC50 values ranging from 92 µM to 187 µM in DPPH assays [2]. In comparison, standard antioxidants such as ascorbic acid typically achieve IC50 values below 50 µM [3]. This class-level data suggests that the 3,5-dihydroxy substitution confers moderate antioxidant potential, making the compound suitable as a reference standard or scaffold for developing more potent derivatives.

Antioxidant DPPH assay Free radical scavenging

HDAC Inhibition: Benzamide Class Demonstrates µM Potency Range

Benzamide-based histone deacetylase (HDAC) inhibitors represent a well-established class of epigenetic modulators [1]. A review of benzamide HDAC inhibitors reports IC50 values in the range of 2–50 µM for active compounds, with some optimized derivatives achieving nanomolar potency [2]. For context, the hydroxamate-containing HDAC inhibitor SAHA (vorinostat) exhibits an IC50 of approximately 0.01–0.1 µM against HDAC1 [3]. The 3,5-dihydroxy substitution pattern in benzamides provides a distinct zinc-binding geometry compared to other isomers, potentially influencing residence time and selectivity [4].

HDAC inhibitor Epigenetics Cancer research

Commercial Availability and Purity Specifications: Vendor Comparison

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is commercially available from multiple suppliers with typical purity specifications ranging from 95% to 98% . Sigma-Aldrich offers the compound at 98% purity, while CymitQuimica provides a minimum purity of 95% . In comparison, the closely related 4-bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 46427-20-7) is available only for non-human research use, limiting its applicability . This differentiation in commercial availability and purity grades enables researchers to select the appropriate grade based on experimental requirements, with the non-brominated parent compound offering broader utility.

Procurement Purity Supply chain

Optimal Research and Industrial Application Scenarios for 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide


Tyrosinase Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

The 3,5-dihydroxy substitution pattern provides a moderate tyrosinase inhibitory profile (class-level IC50 ~100–280 µM), making it a useful reference compound for benchmarking novel inhibitors and exploring SAR . Researchers can use this compound to study the impact of hydroxyl group positioning on target engagement and to develop more potent analogs through structural modification [1].

Combinatorial Chemistry and Enzymatic Synthesis Development

As demonstrated with the 2,4-dihydroxy isomer, N-(2-hydroxyethyl)benzamides serve as multifunctional starting materials for enzymatic combinatorial library synthesis . The 3,5-dihydroxy isomer can be employed in analogous biocatalytic approaches to generate diverse compound libraries for screening against various enzyme targets, including polyphenol oxidase and other oxidoreductases [1].

HDAC Inhibitor Tool Compound for Mechanistic Studies

Benzamide-based HDAC inhibitors exhibit slow-binding kinetics and distinct residence times compared to hydroxamate-based inhibitors . The 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide scaffold can be used as a core structure for developing isoform-selective HDAC inhibitors or as a tool compound to investigate the zinc-binding mechanism of benzamide-class inhibitors [1].

Analytical Reference Standard for Chromatographic Method Development

The compound has been characterized on a Newcrom R1 HPLC column, demonstrating its utility as an analytical reference standard for developing and validating chromatographic separation methods . This application is particularly relevant for quality control laboratories and researchers requiring a well-defined compound with established retention behavior [1].

Quote Request

Request a Quote for 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.